molecular formula C7H5NOS B019022 1,2-benzisothiazol-3(2H)-one CAS No. 2634-33-5

1,2-benzisothiazol-3(2H)-one

Cat. No.: B019022
CAS No.: 2634-33-5
M. Wt: 151.19 g/mol
InChI Key: DMSMPAJRVJJAGA-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one is an organic compound that belongs to the class of benzisothiazoles. It is characterized by a fused benzene and isothiazole ring system. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Mode of Action

It’s known that the synthesis of this compound involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with S–C bond and S–N bond formation .

Biochemical Pathways

The synthesis of this compound involves the formation of s–c and s–n bonds , which suggests that it may interact with biochemical pathways involving sulfur-containing compounds.

Action Environment

The synthesis of this compound involves a copper-catalyzed reaction , suggesting that the presence of copper and other reaction conditions could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

1,2-Benzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one can be compared with other similar compounds, such as benzothiazole and its derivatives. While benzothiazole also possesses a fused benzene and thiazole ring system, this compound is unique due to the presence of an isothiazole ring. This structural difference imparts distinct chemical and biological properties to this compound, making it a valuable compound in various applications.

List of Similar Compounds

  • Benzothiazole
  • 2-Methylbenzothiazole
  • 2-Aminobenzothiazole

Properties

IUPAC Name

1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSMPAJRVJJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032523
Record name 1,2-Benzisothiazolin-3-one
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Molecular Weight

151.19 g/mol
Source PubChem
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Physical Description

Liquid; NKRA, Solid
Record name 1,2-Benzisothiazol-3(2H)-one
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Record name 1,2-Benzisothiazol-3(2H)-one
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Boiling Point

327.6 °C
Record name 1,2-Benzisothiazoline-3-one
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Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8
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Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 1,2-Benzisothiazoline-3-one
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Density

1.483 g/cu cm at 20 °C
Record name 1,2-Benzisothiazoline-3-one
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Vapor Pressure

2.78X10-6 mm Hg at 25 °C
Record name 1,2-Benzisothiazoline-3-one
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Color/Form

Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color

CAS No.

2634-33-5
Record name 1,2-Benzisothiazol-3(2H)-one
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Melting Point

156.6 °C, 157 - 158 °C
Record name 1,2-Benzisothiazoline-3-one
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Record name 1,2-Benzisothiazol-3(2H)-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In this method, 2-(methylthio)benzamide is produced from 2-(methylthio)benzoyl chloride; oxidized with periodic acid to 2-(methylsulfinyl)benzamide; and cyclized in the presence of thionyl chloride to yield a 1,2-benzisothiazol-3-one. ##STR1## (B) Org. Prep. Proced. Int., 15, 315-319(1983)
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Synthesis routes and methods II

Procedure details

From the monochlorobenzene layer obtained by the same procedures as in Example 1, 2-(methylthio)benzaldehyde oxime was isolated in the same manner as in Example 2. 39.7 g of the oxime isolated was dissolved in 150 g of monochlorobenzene. Then, the oxime was cyclized in the same manner as in Example 1 except that chlorine was changed to 35.3 g (0.26 mol) of sulfuryl chloride. As a result, 32.7 g of 1,2-benzisothiazol-3-one was obtained. The yield against 2-(methylthio)benzaldehyde oxime was 91%.
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oxime
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39.7 g
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oxime
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150 g
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Synthesis routes and methods III

Procedure details

To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 29.8 g (0.2 mol) of 2-(methylthio)benzonitrile, 100 g of monochlorobenzene, and 4.32 g (0.24 mol) of water were added. To the flask, 29.7 g (0.22 mol) of sulfuryl chloride was added with stirring at a temperature of from 5° to 15° C., heated to a temperature of from 70° to 80° C., and allowed to react for 1 hour. After the completion of the reaction, the reaction mixture was cooled to room temperature to precipitate white crystals. The white crystals were washed with monochlorobenzene, and dried to give 29.0 g of 1,2-benzisothiazol-3-one (melting point: 157° to 158° C.). The yield of the product was 96% against the starting 2-(methylthio)benzonitrile.
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29.8 g
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4.32 g
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,2-Benzisothiazol-3(2H)-one and its derivatives exhibit diverse biological activities. Their mechanisms of action vary depending on the specific derivative and its target.

  • Anti-dengue activity: Some derivatives inhibit the dengue virus NS2BNS3 protease, a key enzyme involved in viral replication. [] They bind to the protease in the vicinity of the catalytic triad, hindering its activity and suppressing viral replication and infectivity. []
  • Anti-fouling activity: Certain N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-one derivatives display promising anti-fouling properties by inhibiting the growth of marine algae and barnacle larvae. []
  • Anti-retroviral activity: Specific this compound benzenesulfonamides demonstrate anti-retroviral activity by targeting the HIV nucleocapsid protein 7 (NCp7), a crucial protein involved in viral multiplication. [] This interaction disrupts key stages of the HIV life cycle, including viral entry and multiplication. []

ANone:

  • Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, these compounds are typically characterized using techniques like NMR (1H NMR, 13C NMR), IR spectroscopy, and mass spectrometry. [, , ]

A: this compound, particularly its sodium salt (saccharin sodium salt), is approved for use as a nucleating agent in polyesters up to 0.1% w/w. [] This indicates its compatibility with polyester materials and stability under processing conditions.

ANone: The provided research abstracts do not focus on the catalytic properties of this compound.

ANone: Computational methods play a significant role in studying this compound:

  • Docking Studies: Computational docking simulations help predict the binding modes and interactions of this compound derivatives with their targets, such as the dengue virus NS2BNS3 protease [] and NADH DEHYDROGENASE SUBUNIT 2 in nematodes. []
  • QSAR Models: Quantitative structure-activity relationship (QSAR) models can correlate the structure of different derivatives with their biological activity, aiding in the design of more potent and selective compounds. []

ANone: Structural modifications significantly impact the activity of this compound derivatives:

  • Anti-dengue activity: Substitutions on the benzene ring and the nitrogen atom of the this compound core affect the inhibitory potency against dengue virus protease. []
  • Anti-fouling activity: The length and nature of the acyl group in N-acyloxyethyl-1,2-Benzisothiazol-3(2H)-ones influence their activity against marine algae and barnacle larvae. []
  • Anti-psychotic activity: Conformationally restricted analogs of remoxipride, incorporating the this compound scaffold, were explored for their affinity towards the dopamine D2 receptor. While they didn't surpass remoxipride's affinity, the study highlights the impact of conformational constraints on biological activity. []

A: While specific stability data is not detailed in the provided abstracts, the development of a thrombin inhibitor incorporating the this compound scaffold involved addressing formulation challenges. [] The isolation of the target compound involved techniques like nanofiltration and spray drying, highlighting the importance of formulation strategies in ensuring stability and achieving desirable drug product characteristics. []

A: The European Food Safety Authority (EFSA) has evaluated the safety of sodium saccharin (the sodium salt of this compound 1,1-dioxide) for use as a nucleating agent in polyesters. [] The approval is limited to a specific concentration (up to 0.1% w/w) and requires compliance with purity criteria outlined in Directive 2008/60/EC. [] This emphasizes the importance of stringent safety evaluations and regulatory compliance for compounds used in applications involving potential human exposure.

  • Environmental Impact: The migration of this compound (BIT) from food packaging materials has been studied, highlighting potential environmental exposure pathways. Research suggests that BIT can migrate into food simulants and vegetables, with migration rates varying depending on factors like temperature and food type. []
  • Analytical Methods: Various analytical techniques, including HPLC, GC-MS, and LC-MS/MS, are employed to detect, quantify, and study the behavior of this compound and related compounds. [, , , ]

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